molecular formula C20H20N4OS2 B2664995 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole CAS No. 862977-05-7

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole

Número de catálogo: B2664995
Número CAS: 862977-05-7
Peso molecular: 396.53
Clave InChI: OPPBVPLBTJALBD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole is a useful research compound. Its molecular formula is C20H20N4OS2 and its molecular weight is 396.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole is a member of the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of two benzothiazole rings linked by a piperazine moiety. This unique structure contributes to its pharmacological properties.

PropertyValue
Molecular Formula C16H19N3OS2
Molecular Weight 345.47 g/mol
IUPAC Name This compound

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. In particular, it has shown effectiveness against:

  • Staphylococcus aureus
  • Bacillus subtilis

The minimal inhibitory concentration (MIC) values indicate that it can inhibit bacterial growth at relatively low concentrations, making it a promising candidate for further development as an antibacterial agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within bacterial cells. The compound's structure allows it to act as an antagonist for dopamine and serotonin receptors, which may contribute to its neuropharmacological effects in addition to its antibacterial properties .

Study 1: Antibacterial Efficacy

A study published in Medicinal Chemistry evaluated the antibacterial efficacy of various benzothiazole derivatives, including our compound of interest. The results indicated that the compound exhibited a significant reduction in bacterial viability in vitro compared to control groups. The study highlighted the potential for developing this compound as a therapeutic agent against resistant bacterial strains .

Study 2: Neuropharmacological Effects

In another investigation, the neuropharmacological effects of benzothiazole derivatives were assessed. The findings suggested that compounds similar to this compound could modulate neurotransmitter systems effectively. This opens avenues for exploring its use in treating psychiatric disorders .

Comparative Analysis with Similar Compounds

When compared with other benzothiazole derivatives, this compound shows superior antibacterial activity and a favorable safety profile. Below is a comparison table highlighting key differences:

Compound NameAntibacterial ActivityNeuropharmacological Effects
This compoundHighModerate
3-(piperazin-1-yl)-1,2-benzothiazoleModerateLow
5-(benzothiazolyl)-piperazineLowHigh

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of benzothiazole exhibit significant anticancer properties. In a study evaluating various benzothiazole derivatives, it was found that compounds similar to 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole demonstrated potent activity against several cancer cell lines.

Case Study: Synthesis and Evaluation

A systematic investigation involved synthesizing related benzothiazole derivatives and assessing their cytotoxic effects on human cancer cell lines. The study utilized standard assays such as MTT and flow cytometry to determine cell viability and apoptosis induction. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .

Antibacterial Properties

Benzothiazole derivatives are also recognized for their antibacterial activities. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Efficacy Assessment

In vitro studies revealed that This compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, modifications in the piperazine ring were shown to enhance antibacterial effects against resistant strains .

Antifungal Activity

The antifungal properties of benzothiazole compounds have also been explored. Notably, studies suggest that the presence of the benzothiazole moiety contributes to the inhibition of fungal growth.

Experimental Findings

In a comparative study of various benzothiazole derivatives, it was demonstrated that This compound effectively inhibited the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism of action appears to involve disruption of fungal cell membrane integrity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazole derivatives. Modifications in the substituents on the benzothiazole and piperazine rings can significantly influence biological activity.

Modification Effect on Activity Reference
Ethoxy group at position 4Enhanced solubility and activity
Variations in piperazine substituentsAltered binding affinity to targets
Presence of electron-withdrawing groupsIncreased potency against bacteria

Propiedades

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2/c1-2-25-15-7-5-9-17-18(15)22-20(27-17)24-12-10-23(11-13-24)19-21-14-6-3-4-8-16(14)26-19/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPBVPLBTJALBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.